REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1B(O)O.[Cl-].[Li+].C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1 |f:2.3,4.5.6,9.10.11|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)CO
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
cesium carbonate
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5.4 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour 30 minutes under a nitrogen atmosphere
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by flash silica gel column chromatography
|
Type
|
WASH
|
Details
|
elution with chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=1C=C(C=NC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 mg | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |